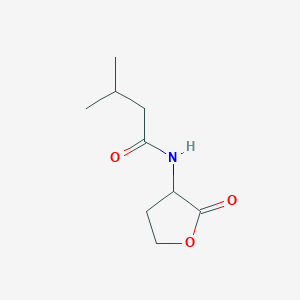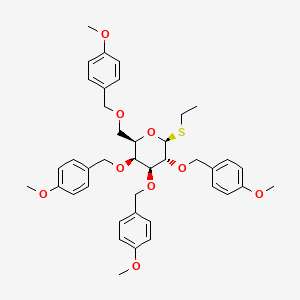
Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside is a synthetic carbohydrate derivative known for its applications in proteomics research. It is characterized by its molecular formula C40H48O9S and a molecular weight of 704.87 g/mol . This compound is primarily used in organic synthesis and is valued for its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside typically involves the protection of hydroxyl groups in the galactopyranoside ring with 4-methoxybenzyl groupsThe reaction conditions often include the use of solvents like dichloromethane and ethyl acetate, with the reactions being carried out at controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods prioritize the purity and yield of the final product, often employing advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can modify the ethylthio group or the methoxybenzyl groups.
Reduction: This can potentially reduce any oxidized forms of the compound back to their original state.
Substitution: The methoxybenzyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of more complex carbohydrate derivatives.
Biology: In studies involving carbohydrate-protein interactions and glycosylation processes.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thioglucopyranoside
- Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiomannopyranoside
Uniqueness
Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological molecules, making it valuable for targeted research applications .
Propriétés
Formule moléculaire |
C40H48O9S |
|---|---|
Poids moléculaire |
704.9 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-ethylsulfanyl-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane |
InChI |
InChI=1S/C40H48O9S/c1-6-50-40-39(48-26-31-13-21-35(44-5)22-14-31)38(47-25-30-11-19-34(43-4)20-12-30)37(46-24-29-9-17-33(42-3)18-10-29)36(49-40)27-45-23-28-7-15-32(41-2)16-8-28/h7-22,36-40H,6,23-27H2,1-5H3/t36-,37+,38+,39-,40+/m1/s1 |
Clé InChI |
NHYMZFORYVUSEA-PLLMGOPLSA-N |
SMILES isomérique |
CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=C(C=C2)OC)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC |
SMILES canonique |
CCSC1C(C(C(C(O1)COCC2=CC=C(C=C2)OC)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


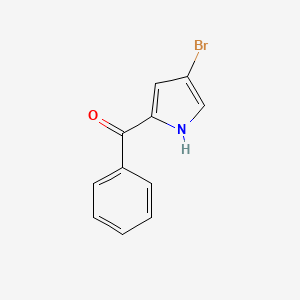
![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)
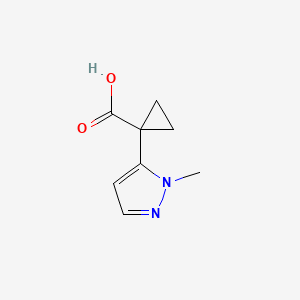
![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
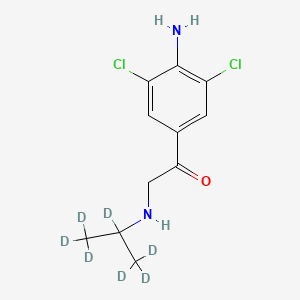
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)

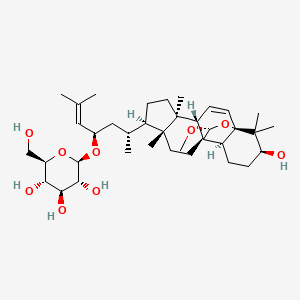
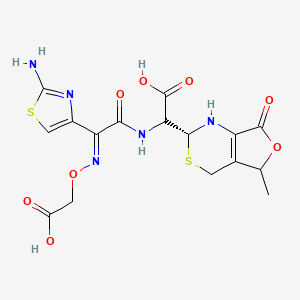
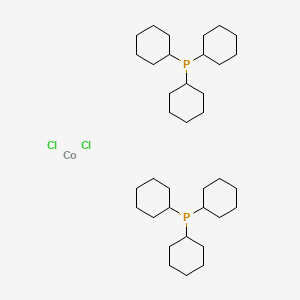
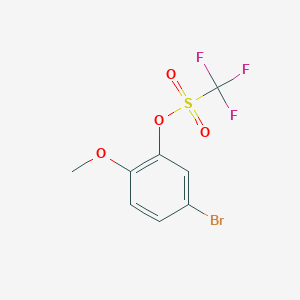
![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)
